Methyl (S)-3-phenyl-2-thiocyanatopropanoate
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Overview
Description
Methyl (S)-3-phenyl-2-thiocyanatopropanoate is an organic compound that belongs to the class of esters It features a thiocyanate group attached to a propanoate backbone, with a phenyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-phenyl-2-thiocyanatopropanoate typically involves the esterification of (S)-3-phenyl-2-thiocyanatopropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
(S)-3-phenyl-2-thiocyanatopropanoic acid+methanolH2SO4Methyl (S)-3-phenyl-2-thiocyanatopropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-phenyl-2-thiocyanatopropanoate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or ethanol (C₂H₅OH) under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Methyl (S)-3-phenyl-2-thiocyanatopropanol.
Substitution: Various substituted thiocyanate derivatives.
Scientific Research Applications
Methyl (S)-3-phenyl-2-thiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-3-phenyl-2-thiocyanatopropanoate involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-3-phenyl-2-cyanopropanoate: Similar structure but with a cyanide group instead of a thiocyanate group.
Methyl (S)-3-phenyl-2-hydroxypropanoate: Contains a hydroxyl group instead of a thiocyanate group.
Methyl (S)-3-phenyl-2-aminopropanoate: Features an amino group instead of a thiocyanate group.
Uniqueness
Methyl (S)-3-phenyl-2-thiocyanatopropanoate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11NO2S |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl (2S)-3-phenyl-2-thiocyanatopropanoate |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)10(15-8-12)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1 |
InChI Key |
LIZYKUWCTWWSBG-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)SC#N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)SC#N |
Origin of Product |
United States |
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